molecular formula C20H19N3O3 B3000813 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 903446-43-5

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Cat. No.: B3000813
CAS No.: 903446-43-5
M. Wt: 349.39
InChI Key: QKXKGADFUHGXJS-UHFFFAOYSA-N
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Description

2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This molecule features a complex structure that incorporates both indole and oxoacetamide functional groups. The indole moiety is a privileged scaffold in drug discovery, known for its prevalence in biologically active molecules and natural products . The specific molecular architecture, which includes an acetamide-substituted phenyl ring linked to an indole-ethyl chain via a 2-oxoacetamide bridge, presents a key point of investigation for researchers studying molecular recognition and protein-ligand interactions. While the specific biological activity profile of this compound requires further experimental characterization, its structural features make it a potentially valuable candidate for in silico screening and molecular docking studies . Researchers may employ it as a building block in the synthesis of more complex chemical entities or as a probe for investigating enzyme inhibition, particularly against targets known to interact with indole-containing molecules. The compound is provided for research purposes to support advancements in chemical biology and pharmaceutical development. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(2-acetamidophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(24)23-18-9-5-3-7-16(18)19(25)20(26)21-11-10-14-12-22-17-8-4-2-6-15(14)17/h2-9,12,22H,10-11H2,1H3,(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXKGADFUHGXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide typically involves multiple steps. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the acetylamino group. The final step involves the formation of the oxoacetamide linkage. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially modulating their activity. The acetylamino group may also play a role in binding to proteins or nucleic acids, influencing biological pathways.

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Receptor Binding: The adamantane group in ’s compound enhances CB2 selectivity (Ki = 6.2 nM), likely due to hydrophobic interactions with the receptor’s lipid-rich binding pocket . Halogenated aryl groups (e.g., 4-chlorophenyl in ) improve MDM2 binding affinity, suggesting electron-withdrawing groups enhance anticancer activity. The target compound’s acetylated phenyl lacks such effects, which may limit its efficacy against MDM2 .

Synthetic Routes: Most analogs are synthesized via oxalyl chloride-mediated coupling of indole derivatives with amines or alcohols under inert conditions . The target compound likely follows a similar route, though yields and purity depend on the reactivity of the acetylamino-phenyl substituent.

Biological Activity Trends :

  • Indole-ethyl benzamides () disrupt Plasmodium synchronization, indicating the indole-ethyl moiety is critical for antiparasitic activity. The target compound’s oxoacetamide bridge may reduce membrane permeability compared to simpler benzamides .
  • N-Alkyl/aryl glyoxylamides () show anticancer activity via MDM2/PBR binding. The target compound’s lack of halogen or alkyl groups may limit its potency in this context .

Biological Activity

2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide, also known as a complex organic compound, features both an indole and an acetylamino group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole derivative followed by the introduction of the acetylamino group. The final step involves forming the oxoacetamide linkage. Specific reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity.

Table 1: Summary of Synthesis Steps

StepDescription
1Preparation of indole derivative
2Introduction of acetylamino group
3Formation of oxoacetamide linkage

Biological Activity

The biological activity of this compound has been investigated in various contexts:

The compound interacts with specific molecular targets, where the indole moiety may modulate enzyme and receptor activity. The acetylamino group can facilitate binding to proteins or nucleic acids, influencing various biological pathways.

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it has been demonstrated to preferentially suppress the growth of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts. The IC50 values for these activities are typically in the micromolar range (less than 10 μM) .

Table 2: Cytotoxicity Data

Cell LineIC50 (μM)
A549 (Lung Cancer)<10
Fibroblasts>10

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Cancer Treatment : A study revealed that this compound significantly enhanced the cytotoxic effects of existing chemotherapeutic agents like sorafenib in hepatocellular carcinoma cells. This enhancement was attributed to increased apoptotic activity and reduced angiogenesis .
  • Inflammatory Response : Another investigation assessed the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

Comparison with Similar Compounds

When compared to similar compounds such as vanillin acetate and 4-methoxyphenethylamine, this compound stands out due to its unique combination of functional groups which confer distinct chemical and biological properties.

Table 3: Comparison with Similar Compounds

Compound NameUnique Features
Vanillin AcetateLacks indole moiety
4-MethoxyphenethylamineDifferent functional groups
2-[2-(Acetylamino)phenyl]... Combination of indole and acetylamino

Q & A

Q. How to correlate NMR data with conformational dynamics in solution?

  • Methodological Answer :
  • Use variable-temperature NMR to study rotamer populations of the acetamide bond.
  • Perform NOESY experiments to identify spatial proximity between indole and phenyl protons .

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